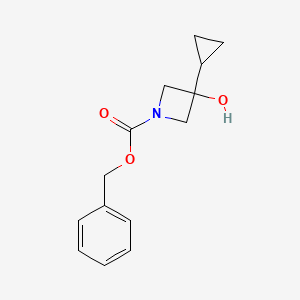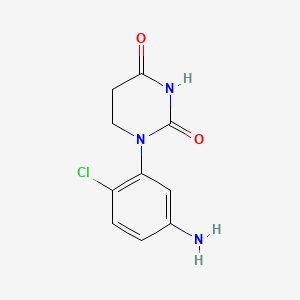
1-(5-Amino-2-chloro-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a diazinane-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(5-nitro-2-chlorophenyl)-1,3-diazinane-2,4-dione.
Reduction: Formation of 1-(5-amino-2-hydroxyphenyl)-1,3-diazinane-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine: Similar structure but with a benzoxazole ring instead of a diazinane-dione ring.
(2-amino-5-chlorophenyl)(4-chlorophenyl)methanone: Contains a similar amino-chlorophenyl group but with a different overall structure.
Uniqueness
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10ClN3O2 |
|---|---|
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
1-(5-amino-2-chlorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
Clé InChI |
IMNWSLFLEDCUIT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)

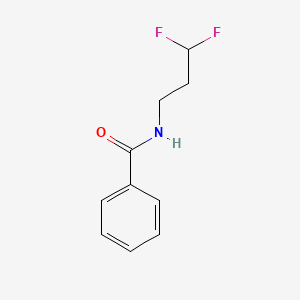

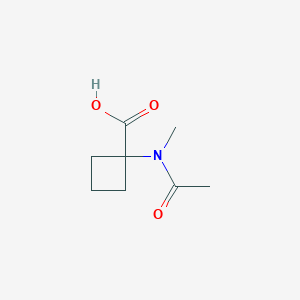
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)
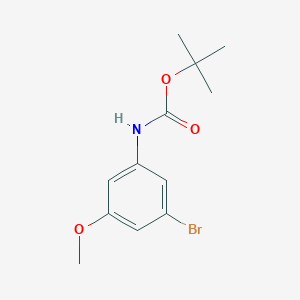

![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
